molecular formula C23H17N5O3S B2951816 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1705825-48-4

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2951816
CAS No.: 1705825-48-4
M. Wt: 443.48
InChI Key: UUBUBJWVYFQCLV-UHFFFAOYSA-N
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Description

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a sophisticated synthetic compound designed for pharmaceutical and medicinal chemistry research. Its structure incorporates a quinazolin-4(3H)-one core, a privileged scaffold in drug discovery known for its diverse biological activities . This core is functionally hybridized with a 1,2,4-oxadiazole ring and a thiophene moiety, a strategic design aimed at enhancing potential multi-target biological interactions . The quinazolinone nucleus is extensively documented in scientific literature for its signifcant pharmacological potential. Research indicates that derivatives of this scaffold exhibit a broad spectrum of activities, including potent anticancer properties through mechanisms such as inhibition of key kinase targets like EGFR, VEGFR2, and Topoisomerase II . Furthermore, the structural features of this class of compounds suggest potential for acetylcholinesterase (AChE) inhibition , which is a validated target in neurodegenerative disease research, particularly for Alzheimer's disease . The molecule's design also aligns with compounds explored for their antioxidant and neuroprotective effects, as similar derivatives have been shown to mitigate oxidative stress and modulate brain neurotransmitter levels . The specific molecular architecture of this reagent, combining multiple heterocyclic systems, makes it a valuable asset for researchers engaged in: • Hit-to-Lead Optimization : Exploring structure-activity relationships (SAR) around the polyheterocyclic quinazolinone scaffold. • Mechanistic Studies : Investigating enzyme inhibition and interaction with biological targets like kinases and cholinesterases. • Preclinical Research : Developing novel therapeutic agents for oncology, neuroscience, and metabolic disorders. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3S/c29-20(13-28-14-24-18-9-4-2-7-16(18)23(28)30)25-17-8-3-1-6-15(17)12-21-26-22(27-31-21)19-10-5-11-32-19/h1-11,14H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUBJWVYFQCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling: The final step involves coupling the quinazolinone core with the thiophene-oxadiazole intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the quinazolinone core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets is of significant interest.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its multi-functional groups allow for diverse interactions with biological molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the thiophene and oxadiazole rings can interact with other molecular pathways, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence, highlighting key differences and bioactivities:

Compound Name/Structure Core Linker/Substituent Key Features Bioactivity (if reported) Reference
Target Compound : 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide Quinazolinone Acetamide-linked phenyl group with methyl-oxadiazole-thiophene Oxadiazole enhances stability; thiophene aids π-π interactions. Not explicitly reported in evidence -
Compound 9c () Benzoimidazole Acetamide-linked triazole-thiazole Triazole-thiazole combination may improve solubility. Docking suggests strong binding affinity
Compound 5 ()**: N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolinone Thioacetamide-linked thiazolidinone Thioether linker may increase lipophilicity. Mild antiproliferative activity
Compound 5 ()**: Quinazolinone-thioacetamide with sulfamoylphenyl Quinazolinone Thioacetamide-linked sulfamoylphenyl Sulfonamide group enhances hydrogen bonding and solubility. Not explicitly reported
Compound 3.1-3.21 ()**: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Triazole Sulfanyl-acetamide with furan Furan and triazole may synergize anti-inflammatory effects. Anti-exudative activity (comparable to NSAIDs)
Compound 7 ()**: Rapamycin analog with modified regions A and B Macrolide Substituents in regions A (39–44) and B (29–36) NMR data show altered chemical environments in key regions. Structural insights from NMR shifts

Key Findings from Comparative Analysis

Impact of Heterocyclic Substituents :

  • The target compound’s 1,2,4-oxadiazole-thiophene substituent differentiates it from analogs like ’s sulfamoylphenyl-thioacetamides. Oxadiazoles are electron-deficient rings that improve metabolic stability compared to thioethers or sulfonamides .
  • Compounds with triazole-thiazole motifs () exhibit enhanced solubility due to nitrogen-rich heterocycles, whereas the thiophene in the target compound may favor membrane permeability .

Biological Activity Trends: Thioacetamide-linked quinazolinones () show mild to moderate bioactivity, suggesting that replacing the thioether with an oxadiazole (as in the target compound) could alter target selectivity or potency . Anti-exudative acetamides in highlight the role of furan and triazole in reducing inflammation, whereas the target compound’s thiophene-oxadiazole system may target different pathways .

Synthetic Challenges: The target compound’s synthesis likely involves coupling a quinazolinone-acetamide intermediate with a preformed 3-(thiophen-2-yl)-1,2,4-oxadiazole-methylphenyl group, similar to methods in for oxadiazole-acetate derivatives . Yields for such multi-step syntheses vary (e.g., 68–91% in ), with purity confirmed via NMR and mass spectrometry .

Spectroscopic Characterization :

  • NMR data () reveal that substituents in regions analogous to the target compound’s oxadiazole-thiophene moiety significantly alter chemical shifts, suggesting these groups influence electronic environments critical for binding .

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, characterized by a quinazolinone core substituted with various functional groups. Its molecular formula is C22H19N5O2SC_{22}H_{19}N_5O_2S, and it exhibits a complex structure that contributes to its biological activity.

  • COX Inhibition : Quinazoline derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. The presence of the quinazolinone moiety enhances COX inhibitory activity.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Some studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionSignificant inhibition (up to 47% at 20 µM)
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells

Case Study 1: COX Inhibition

A study evaluated various quinazoline derivatives for their COX inhibitory activity. The compound demonstrated a maximum inhibition rate of 47.1% at a concentration of 20 µM , indicating strong potential as an anti-inflammatory agent compared to established drugs like celecoxib .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to the target compound were tested against several bacterial strains. Results showed promising antimicrobial properties, particularly against Staphylococcus aureus , highlighting the compound's potential use in treating bacterial infections .

Case Study 3: Anticancer Activity

Research into the anticancer effects of quinazoline derivatives revealed that the compound could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms involving ROS generation and mitochondrial pathway activation .

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